

An In-depth Technical Guide to Kanosamine: Chemical Structure, Properties, and Biological Activity

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Compound of Interest		
Compound Name:	Kanosamine	
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Introduction

Kanosamine, also known as 3-amino-3-deoxy-D-glucose, is an aminosugar antibiotic naturally produced by various bacteria, including species of Streptomyces and Bacillus cereus.[1][2][3] It serves as a crucial building block for more complex antibiotics, such as kanamycin.[4] Primarily recognized for its potent antifungal properties, Kanosamine exhibits significant inhibitory activity against a range of human and plant pathogens.[1][5][6] Its mechanism of action involves the disruption of fungal cell wall synthesis, making it a molecule of considerable interest for researchers in microbiology, drug discovery, and agricultural science. This guide provides a comprehensive overview of Kanosamine's chemical structure, physicochemical properties, biological functions, and relevant experimental methodologies.

Chemical Structure and Identifiers

Kanosamine is a monosaccharide derivative of D-glucose, distinguished by an amino group at the C-3 position. It can exist in both a linear (aldehydo) and a cyclic (pyranose) form.

Table 1: Chemical Identifiers for Kanosamine



Identifier	Value	Reference(s)
IUPAC Name	(2R,3S,4S,5R)-3-amino- 2,4,5,6-tetrahydroxyhexanal	[7]
Common Name	Kanosamine, 3-Amino-3- deoxy-D-glucose	[1][2]
CAS Number	576-44-3 (Free Base)	[1][8]
57649-10-2 (Hydrochloride Salt)	[5]	
Molecular Formula	C ₆ H ₁₃ NO ₅	[1][2][7]
SMILES String	N[C@@H]1INVALID-LINK C(O)OINVALID-LINK [C@H]1O.CI (HCl salt)	
INVALID-LINKO)O">C@H(- -INVALID-LINKO)N (Linear form)	[2]	
InChI Key	FOEXHEVNPRRHDY- SLPGGIOYSA-N (Free Base)	[8]
SSMWKOGBJREKIK- QRMZFDPGSA-N (HCl salt)		

Physicochemical Properties

Kanosamine is typically supplied as a crystalline solid, often in its more stable hydrochloride salt form. Its properties are summarized below.

Table 2: Physicochemical Properties of Kanosamine and its Hydrochloride Salt



Property	Value	Reference(s)
Molecular Weight	179.17 g/mol (Free Base)	[1][2][7]
215.63 g/mol (Hydrochloride Salt)	[5]	
Appearance	Crystalline solid / Solid Powder	[5][9]
Melting Point	125 °C (with decomposition)	
Solubility (HCl Salt)	DMSO: ~25-55 mg/mL	[2][9][10]
DMF: ~25 mg/mL	[9][10]	
Ethanol: ~5 mg/mL	[9][10]	
PBS (pH 7.2): ~10 mg/mL	[9][11]	_
Storage	Store at -20°C for long-term stability (≥4 years)	[2][9]

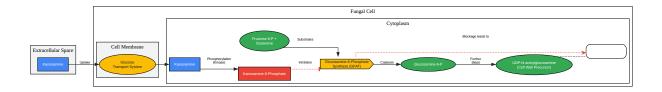
Biological Activity and Mechanism of Action

Kanosamine demonstrates a broad spectrum of antifungal activity, particularly against plant-pathogenic oomycetes and human pathogenic fungi like Candida albicans.[1][3][5][6] It is also moderately inhibitory to certain fungi and a few bacterial species.[3][5]

The primary mechanism of its antifungal action is the inhibition of cell wall biosynthesis.[1] **Kanosamine** is actively transported into fungal cells via the glucose transport system.[12]

Once inside the cytoplasm, it is phosphorylated by cellular kinases to form **Kanosamine**-6-phosphate. This metabolic product acts as a competitive inhibitor of the enzyme L-glutamine:D-fructose-6-phosphate amidotransferase (Glucosamine-6-phosphate synthase).[1][12] This enzyme catalyzes a critical step in the synthesis of UDP-N-acetylglucosamine, an essential precursor for cell wall components like chitin and mannoproteins. By blocking this pathway, **Kanosamine** disrupts cell wall integrity, leading to morphological changes, inhibition of septum formation, and ultimately, cell growth inhibition.[1][12]





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Caption: Mechanism of action of **Kanosamine** in fungal cells.

Table 3: Minimum Inhibitory Concentrations (MICs) of Kanosamine

Organism	MIC (μg/mL)	Reference(s)
Phytophthora medicaginis M2913	25	[5][6]
Aphanomyces euteiches WI-98	60	[5][6]
Staphylococcus aureus	400	[10]

Biosynthesis of Kanosamine

Two primary pathways for **Kanosamine** biosynthesis have been identified in bacteria.

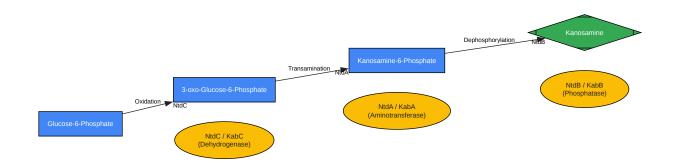
 From UDP-glucose: This pathway, found in organisms like Amycolatopsis mediterranei, involves a series of enzymatic reactions starting with UDP-glucose, including oxidation, transamination, and hydrolysis to yield **Kanosamine**.[4][13]



• From Glucose-6-phosphate: A more direct, three-step pathway has been characterized in Bacillus subtilis and Bacillus cereus.[4][13][14] This pathway is encoded by the ntdABC or kabABC operon and involves the conversion of glucose-6-phosphate into **Kanosamine**.

The pathway from Glucose-6-phosphate proceeds as follows:

- NtdC/KabC: A dehydrogenase catalyzes the oxidation of Glucose-6-phosphate to 3-oxoglucose-6-phosphate.
- NtdA/KabA: A pyridoxal phosphate-dependent aminotransferase transfers an amino group (typically from glutamate) to 3-oxo-glucose-6-phosphate, forming **Kanosamine**-6-phosphate.
- NtdB/KabB: A specific phosphatase removes the phosphate group from Kanosamine-6phosphate to yield the final product, Kanosamine.[13][14]



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Caption: **Kanosamine** biosynthesis pathway from Glucose-6-Phosphate.

Experimental Protocols Purification of Kanosamine from Bacillus cereus UW85 Culture



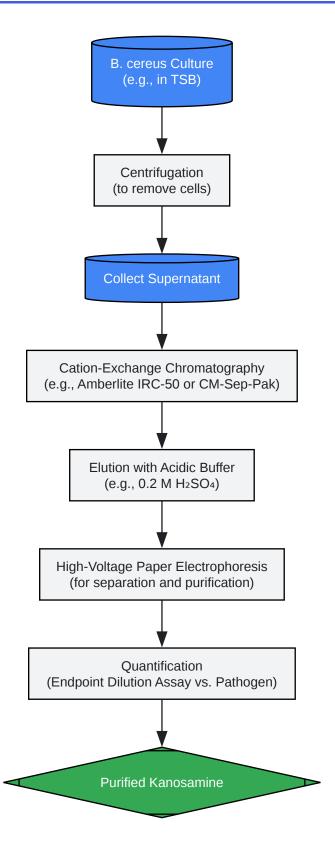
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This protocol is based on the methods described for the isolation of antibiotics from B. cereus. [15]

Workflow Diagram





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Caption: Workflow for the purification of **Kanosamine**.



Methodology:

- Culture Growth: Inoculate Bacillus cereus UW85 in a suitable liquid medium (e.g., half-strength Trypticase Soy Broth) and incubate for 4 days to allow for maximum antibiotic accumulation, which often coincides with sporulation.[3][15]
- Harvesting: Separate bacterial cells from the culture medium by centrifugation. The supernatant, containing the secreted **Kanosamine**, is collected for purification.
- Cation-Exchange Chromatography: Apply the culture supernatant to a cation-exchange resin, such as an Amberlite IRC-50 column or a CM-Sep-Pak cartridge. **Kanosamine**, being a basic compound, will bind to the resin.
- Elution: Wash the column to remove unbound impurities. Elute the bound **Kanosamine** using a suitable acidic buffer (e.g., 0.2 M H₂SO₄).
- High-Voltage Paper Electrophoresis (HVE): Further purify the eluate using HVE. This
 technique separates molecules based on their charge and size, effectively isolating
 Kanosamine from other co-purifying compounds like zwittermicin A.[15]
- Quantification and Verification: The purified fraction can be quantified using an endpoint dilution bioassay against a sensitive indicator organism, such as Phytophthora medicaginis.
 [15] The structure of the purified compound should be confirmed using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a standard broth microdilution method for determining the antifungal susceptibility of a test organism to **Kanosamine**.[6]

Methodology:

Preparation of Kanosamine Stock Solution: Prepare a stock solution of Kanosamine
hydrochloride in a suitable solvent (e.g., DMSO or sterile water). For aqueous solutions, it is
recommended not to store them for more than one day.[9]



- Preparation of Inoculum: Grow the fungal test strain (e.g., Candida albicans) in an appropriate liquid medium (e.g., RPMI 1640) to the desired cell density.
- Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the Kanosamine stock solution in the test medium (e.g., RPMI 1640 buffered with MOPS to pH 7.0).
- Inoculation: Add the fungal inoculum to each well, ensuring a consistent final cell concentration across all wells. Include a positive control (no drug) and a negative control (no inoculum).
- Incubation: Incubate the plate under appropriate conditions (e.g., 35°C for 24-48 hours).
- MIC Determination: The MIC is defined as the lowest concentration of Kanosamine that results in the complete inhibition of visible fungal growth.

Conclusion

Kanosamine is a versatile aminosugar antibiotic with significant potential, particularly in the development of novel antifungal agents. Its well-characterized structure, defined mechanism of action targeting fungal cell wall synthesis, and known biosynthetic pathways make it an attractive subject for further research. The methodologies outlined in this guide provide a foundation for researchers and drug development professionals to explore the full therapeutic and biotechnological potential of this important natural product.

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